molecular formula C21H19N5O4 B10900842 N'-(3-allyl-2-hydroxybenzylidene)-1-benzyl-3-nitro-1H-pyrazole-5-carbohydrazide

N'-(3-allyl-2-hydroxybenzylidene)-1-benzyl-3-nitro-1H-pyrazole-5-carbohydrazide

Katalognummer: B10900842
Molekulargewicht: 405.4 g/mol
InChI-Schlüssel: YAUYUFMPMBGFKL-LPYMAVHISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’~5~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-1-BENZYL-3-NITRO-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an allyl group, a hydroxyl group, a nitro group, and a pyrazole ring, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’~5~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-1-BENZYL-3-NITRO-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the nitro group: Nitration of the pyrazole ring using nitric acid.

    Formation of the hydrazide: Reaction of the nitro-pyrazole with hydrazine hydrate.

    Condensation with the aldehyde: The final step involves the condensation of the hydrazide with 3-allyl-2-hydroxybenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

N’~5~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-1-BENZYL-3-NITRO-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The allyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Allyl group substitutions can be carried out using halogenating agents like N-bromosuccinimide (NBS).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving nitro and hydroxyl groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N’~5~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-1-BENZYL-3-NITRO-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’~5~-[(E)-1-(3-HYDROXY-2-METHYLPHENYL)METHYLIDENE]-1-BENZYL-3-NITRO-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • N’~5~-[(E)-1-(3-ALLYL-2-METHOXYPHENYL)METHYLIDENE]-1-BENZYL-3-NITRO-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Uniqueness

N’~5~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-1-BENZYL-3-NITRO-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to the presence of the allyl group, which can undergo various chemical transformations, and the hydroxyl group, which can form hydrogen bonds, enhancing its biological activity.

Eigenschaften

Molekularformel

C21H19N5O4

Molekulargewicht

405.4 g/mol

IUPAC-Name

2-benzyl-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-5-nitropyrazole-3-carboxamide

InChI

InChI=1S/C21H19N5O4/c1-2-7-16-10-6-11-17(20(16)27)13-22-23-21(28)18-12-19(26(29)30)24-25(18)14-15-8-4-3-5-9-15/h2-6,8-13,27H,1,7,14H2,(H,23,28)/b22-13+

InChI-Schlüssel

YAUYUFMPMBGFKL-LPYMAVHISA-N

Isomerische SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC(=NN2CC3=CC=CC=C3)[N+](=O)[O-])O

Kanonische SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC(=NN2CC3=CC=CC=C3)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.